4-Bromo-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one
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Overview
Description
4-Bromo-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a unique organophosphorus compound characterized by the presence of a bromine atom, a hydroxyl group, and a cyclic phosphonate structure
Preparation Methods
The synthesis of 4-Bromo-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves the reaction of a suitable brominated precursor with a phosphonate reagent under controlled conditions. One common method involves the use of 4-bromo-2-hydroxybenzaldehyde as a starting material, which undergoes a cyclization reaction with a phosphonate ester in the presence of a base to form the desired cyclic phosphonate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Bromo-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can be compared with other similar compounds, such as:
4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl functional groups but lacks the cyclic phosphonate structure.
2-Bromo-4-hydroxybenzaldehyde: Similar in structure but differs in the position of the bromine and hydroxyl groups.
2-Bromo-5-fluorobenzaldehyde: Contains a fluorine atom instead of a hydroxyl group, resulting in different chemical properties.
Properties
CAS No. |
62416-78-8 |
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Molecular Formula |
C3H4BrO3P |
Molecular Weight |
198.94 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-5H-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C3H4BrO3P/c4-3-1-7-8(5,6)2-3/h2H,1H2,(H,5,6) |
InChI Key |
CFFOSMSWGOCOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CP(=O)(O1)O)Br |
Origin of Product |
United States |
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